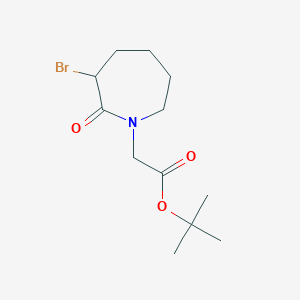

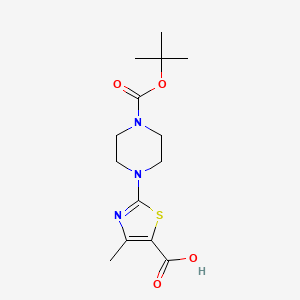

![molecular formula C17H16FN5O2 B3004653 2-[(2-fluorophenyl)methyl]-4,7,8-trimethyl-6H-purino[7,8-a]imidazole-1,3-dione CAS No. 923368-01-8](/img/structure/B3004653.png)

2-[(2-fluorophenyl)methyl]-4,7,8-trimethyl-6H-purino[7,8-a]imidazole-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-[(2-fluorophenyl)methyl]-4,7,8-trimethyl-6H-purino[7,8-a]imidazole-1,3-dione" is a structurally complex molecule that appears to be closely related to a class of compounds known for their biological activity, particularly as adenosine receptor antagonists. These compounds typically feature a purine or imidazole core and are of interest due to their potential therapeutic applications .

Synthesis Analysis

The synthesis of related imidazole and purine derivatives has been described in several studies. For instance, the synthesis of 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones, which are potent and selective A(3) adenosine receptor antagonists, involves the introduction of various substituents at the 1-, 3-, and 8-positions of the xanthine core to enhance potency and hydrophilicity . Another study reports the synthesis of a new imidazole derivative with substitutions on the phenyl ring, which was characterized using various analytical techniques . Additionally, the synthesis of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones was achieved through intramolecular alkylation, starting from a 5-nitrosopyrimidine derivative . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using techniques such as X-ray crystallography, which provides detailed geometric parameters consistent with computational models . Docking and 3D-QSAR studies have also been employed to investigate the binding disposition of these molecules to their biological targets, such as the A(3) adenosine receptor . Such analyses are crucial for understanding the interaction between the compound and its biological target, which can inform the design of more potent and selective analogs.

Chemical Reactions Analysis

The chemical reactivity of imidazole and purine derivatives is influenced by the nature of their substituents. For example, the presence of a fluorine atom can affect the electron distribution within the molecule, as indicated by molecular electrostatic surface analysis . This can have implications for the compound's reactivity and its interactions with biological targets. The synthesis of these compounds often involves multiple steps, including alkylation, which can be guided by the desired chemical properties of the final product .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as lipophilicity and metabolic stability, have been evaluated using techniques like micellar electrokinetic chromatography (MEKC) and human liver microsomes (HLM) models . These properties are important for determining the pharmacokinetic profile of the compound, which affects its therapeutic potential. The introduction of fluorine atoms is known to influence these properties, as seen in the evaluation of fluorinated arylpiperazinylalkyl derivatives of imidazo[2,1-f]purine-2,4-dione .

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

A study by Zagórska et al. (2016) synthesized and evaluated a series of fluorophenyl-piperazinylalkyl derivatives of imidazopurine diones for their serotonin receptor affinity and phosphodiesterase inhibitor activity. This research provides a foundation for understanding the synthesis and potential biological applications of compounds with similar structural features, highlighting their significance in developing antidepressant and anxiolytic drugs (Zagórska et al., 2016).

Chemical Properties and Applications

Coburn and Taylor (1982) explored the synthesis and properties of mesoionic purinone analogs, contributing to the chemical understanding of purinone derivatives. Their work on the hydrolytic reactions and cycloaddition products of these compounds provides insight into their chemical behavior and potential applications in various fields, including medicinal chemistry (Coburn & Taylor, 1982).

Fluorescence Sensing Applications

Peng et al. (2005) investigated phenyl-anthra[1,2-d]imidazole-6,11-diones and their derivatives as chemosensors for fluoride, demonstrating the application of imidazole derivatives in environmental and analytical chemistry. This study shows the potential of structurally similar compounds in developing sensitive and selective sensors for specific ions (Peng et al., 2005).

Antiviral and Anticancer Potential

Research into imidazo[1,2-a]-s-triazine nucleosides by Kim et al. (1978) evaluated their antiviral activity, offering a glimpse into the therapeutic potential of related compounds against viral infections. Similarly, studies on benzimidazole derivatives have explored their anticancer properties, indicating the broad therapeutic applications of compounds within this chemical space (Kim et al., 1978).

Propriétés

IUPAC Name |

2-[(2-fluorophenyl)methyl]-4,7,8-trimethyl-6H-purino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN5O2/c1-9-10(2)23-13-14(20-16(23)19-9)21(3)17(25)22(15(13)24)8-11-6-4-5-7-12(11)18/h4-7H,8H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSNXQFHCLGPJMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C3=C(N=C2N1)N(C(=O)N(C3=O)CC4=CC=CC=C4F)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B3004573.png)

![4-(4-Cyclohexylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B3004574.png)

![2-[2-(Bromomethyl)-3-chlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/no-structure.png)

![N-[4-(piperidin-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B3004576.png)

![4-methyl-5-{2-[(2-morpholinoethyl)amino]acetyl}-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B3004577.png)

![Ethyl 2-[[2-[1-[2-[(4-nitrobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3004585.png)